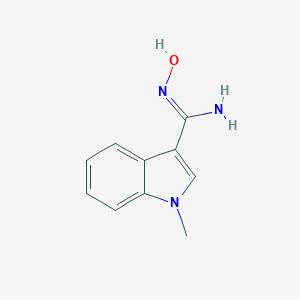

N-hydroxy-1-methyl-1H-Indole-3-carboximidamide

Description

Properties

IUPAC Name |

N'-hydroxy-1-methylindole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-6-8(10(11)12-14)7-4-2-3-5-9(7)13/h2-6,14H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVCOKRDOQOGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-hydroxy-1-methyl-1H-Indole-3-carboximidamide CAS number and synonyms

Technical Monograph: N-Hydroxy-1-methyl-1H-Indole-3-carboximidamide

Executive Summary & Chemical Identity

N-Hydroxy-1-methyl-1H-Indole-3-carboximidamide (CAS: 390799-61-8) acts as a pivotal heterocyclic building block in modern medicinal chemistry. Structurally characterized by an indole core methylated at the N1 position and functionalized with an amidoxime group at the C3 position, this compound serves as a critical precursor for the synthesis of 1,2,4-oxadiazole derivatives—a pharmacophore frequently observed in immunomodulatory agents (e.g., IDO1 inhibitors) and antiviral therapeutics.

Its utility stems from the dual nucleophilic nature of the amidoxime moiety, which facilitates rapid cyclization with electrophiles, enabling the construction of bioisosteric replacements for esters and amides with improved metabolic stability.

Physiochemical Profile[1][2][3]

| Property | Data / Specification |

| CAS Number | 390799-61-8 |

| IUPAC Name | N'-Hydroxy-1-methyl-1H-indole-3-carboximidamide |

| Common Synonyms | 1-Methyl-1H-indole-3-carboxamidoxime; 1-Methylindole-3-amidoxime |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.21 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~11.5 (Amidoxime OH), ~4.5 (Protonated amidine) |

Synthetic Pathways & Process Chemistry

The synthesis of N-hydroxy-1-methyl-1H-Indole-3-carboximidamide is a multi-step process that demands precise control over regioselectivity during the functionalization of the indole ring. The most robust industrial route involves the conversion of 1-methylindole-3-carbonitrile using hydroxylamine.

Core Synthetic Workflow

The synthesis proceeds through three distinct phases: Methylation , Cyanation , and Amidoxime Formation .

Figure 1: Step-wise synthetic pathway from 1H-Indole to the target amidoxime.

Detailed Protocol: Amidoxime Formation (Step 3)

This protocol describes the conversion of 1-methylindole-3-carbonitrile to the target amidoxime. This reaction is thermodynamically driven but requires careful pH control to prevent the formation of amide byproducts.

Reagents:

-

1-Methyl-1H-indole-3-carbonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (3.0 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq) or Triethylamine (Et₃N)

-

Solvent: Ethanol/Water (2:1 v/v)

Procedure:

-

Dissolution: Charge a round-bottom flask with 1-methyl-1H-indole-3-carbonitrile dissolved in Ethanol.

-

Activation: In a separate beaker, dissolve NH₂OH·HCl and Na₂CO₃ in the minimum amount of water. Evolution of CO₂ will occur.

-

Addition: Add the aqueous hydroxylamine solution to the ethanolic nitrile solution dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS. The nitrile spot should disappear, replaced by a more polar amidoxime spot.

-

Workup: Cool the reaction mixture to room temperature. Remove Ethanol under reduced pressure.

-

Precipitation: Dilute the aqueous residue with ice-cold water. The product often precipitates as a white solid. If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Critical Process Parameter (CPP):

-

Temperature Control: Do not exceed 85°C. Excessive heat can cause the amidoxime to decompose via Tiemann rearrangement to a urea derivative.

Therapeutic Potential & Biological Activity[1][6][7]

The N-hydroxy-1-methyl-1H-Indole-3-carboximidamide scaffold is rarely the final drug; rather, it is a "warhead precursor." Its primary utility lies in its ability to form 1,2,4-oxadiazoles , which are stable, non-hydrolyzable bioisosteres of esters and amides.

Mechanism of Action: The Cyclization Pathway

In drug design, this compound is reacted with activated carboxylic acids (R-COCl) to form O-acyl amidoximes, which then cyclize to form the 1,2,4-oxadiazole ring. This ring system is crucial for:

-

IDO1 Inhibition: Used in cancer immunotherapy to prevent tumors from suppressing the immune system. The indole core mimics Tryptophan, the natural substrate of IDO1.

-

Antiviral Activity: Indole-3-oxadiazoles have shown potency against HCV NS5B polymerase.

Figure 2: Mechanism of 1,2,4-oxadiazole formation, the primary application of this intermediate.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical specifications must be met.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

-

δ 9.30 (s, 1H): N-OH (Broad singlet, D₂O exchangeable).

-

δ 7.90–8.10 (m, 1H): Indole C4-H (Deshielded by proximity to C3 substituent).

-

δ 7.75 (s, 1H): Indole C2-H.

-

δ 7.10–7.50 (m, 3H): Remaining aromatic protons.

-

δ 5.70 (bs, 2H): -NH₂ (Amidoxime amino group, broad).

-

δ 3.82 (s, 3H): N-CH₃ (Characteristic singlet).

2. Mass Spectrometry (ESI-MS):

-

Mode: Positive Ion.

-

Target Mass: [M+H]⁺ = 190.21 m/z.

-

Fragment: Loss of -OH (173 m/z) or loss of -NH₂ (174 m/z) is common in high-energy collisions.

3. HPLC Purity:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm (Indole absorption).

-

Acceptance Criteria: >98.0% area under the curve.

Handling & Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amidoximes are sensitive to oxidation and can slowly decompose to nitriles or amides if exposed to moisture and heat for prolonged periods.

-

Safety: Irritant. Avoid inhalation. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

PubChem Compound Summary. "N'-Hydroxy-1H-indole-3-carboximidamide."[2] National Center for Biotechnology Information. Accessed October 2025. [Link][3]

-

Journal of Medicinal Chemistry. "Discovery of Indole-Based IDO1 Inhibitors." (General reference for the application of indole amidoximes in IDO1 inhibitor synthesis). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N'-Hydroxy-1H-indole-3-carboximidamide | C9H9N3O | CID 135555965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1-methyl-1H-indole-3-carboxamide oxime | CAS#:390799-61-8 | Chemsrc [chemsrc.com]

- 5. 1-methyl-1H-indole-3-carboxamide oxime | CAS#:390799-61-8 | Chemsrc [chemsrc.com]

N-hydroxy-1-methyl-1H-indole-3-carboximidamide: A Technical Guide to a Promising Scaffold for IDO1 Inhibition in Immuno-Oncology

Abstract

This technical guide provides an in-depth exploration of N-hydroxy-1-methyl-1H-indole-3-carboximidamide, a representative of the hydroxyamidine class of compounds with significant potential in medicinal chemistry, particularly as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme implicated in tumor immune evasion, making it a highly attractive target for cancer immunotherapy. This document will delve into the mechanistic rationale for targeting IDO1, the role of the N-hydroxy-1-methyl-1H-indole-3-carboximidamide scaffold, pertinent structure-activity relationships, and detailed experimental protocols for its evaluation. While specific data for this exact molecule is limited in publicly available literature, this guide will leverage data from closely related analogs to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting IDO1 in Cancer Immunotherapy

The field of immuno-oncology has revolutionized cancer treatment by harnessing the body's own immune system to fight malignancies. A key mechanism by which tumors evade immune surveillance is through the creation of an immunosuppressive microenvironment.[1] Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a pivotal role in this process.[2] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[]

The overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to two major immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan, an amino acid essential for T-cell proliferation and function, leads to the arrest of effector T-cell activity.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule that promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells.[1]

By inhibiting IDO1, it is possible to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites, thereby reactivating anti-tumor T-cell responses. This makes IDO1 a compelling target for the development of novel cancer immunotherapies, often in combination with other immunotherapies like checkpoint inhibitors.[1]

The N-hydroxy-1-methyl-1H-indole-3-carboximidamide Scaffold: A Privileged Moiety for IDO1 Inhibition

The N-hydroxy-1-methyl-1H-indole-3-carboximidamide molecule belongs to the hydroxyamidine class of compounds, which have emerged as a key pharmacophore in the design of potent IDO1 inhibitors.[4] The core structure consists of an indole ring, a ubiquitous scaffold in medicinal chemistry known for its diverse biological activities, substituted at the 3-position with a carboximidamide group, which is further N-hydroxylated and N-methylated.

The rationale behind the efficacy of this scaffold lies in its ability to interact with the heme iron at the active site of the IDO1 enzyme. The hydroxyamidine moiety is believed to coordinate with the ferric or ferrous iron of the heme group, acting as a competitive inhibitor of tryptophan binding.[] The indole portion of the molecule can engage in favorable interactions with the hydrophobic pocket of the active site.

Structure-Activity Relationships (SAR)

-

The Carboxamide/Carboximidamide Moiety at C-3: The presence of a carboxamide or a bioisosteric equivalent like carboximidamide at the 3-position of the indole ring is crucial for activity. This group is believed to be a key interacting element with the enzyme's active site.[5]

-

Substitution at the 1-Position: Alkyl or substituted alkyl groups at the 1-position of the indole ring have been shown to enhance the in vitro activity of indole-2-carboxamide derivatives as Na+/H+ exchanger inhibitors, suggesting that this position can be modified to tune the compound's properties.[6] In the context of IDO1 inhibition, methylation at the N-1 position, as seen in the topic compound, may influence potency and pharmacokinetic properties. For some related N'-hydroxyindazolecarboximidamides, an N-H at this position was found to be critical for hydrogen bonding in the active site, as its replacement with a methyl group abrogated activity.[2] This highlights the sensitivity of this position to substitution.

-

The Hydroxyl Group: The hydroxyl group of the hydroxyamidine is critical for its interaction with the heme iron. Alkylation or removal of this group typically leads to a significant drop or complete loss of biological activity, indicating its role as a hydrogen bond donor.[7]

Signaling Pathway and Mechanism of Action

The inhibitory action of N-hydroxy-1-methyl-1H-indole-3-carboximidamide on IDO1 directly impacts the kynurenine pathway, a key metabolic route that regulates immune responses.

Quantitative Data for Analogous Compounds

While specific inhibitory potency for N-hydroxy-1-methyl-1H-indole-3-carboximidamide is not available in the reviewed literature, the following table summarizes key quantitative data for a closely related and potent hydroxyamidine-based IDO1 inhibitor, providing a benchmark for the potential efficacy of this class of compounds.

| Assay Type | Cell Line / System | Parameter | Value | Reference |

| Enzymatic Assay | Cell-free | IC₅₀ | 79 nM | [8] |

| Cellular Assay | Human IDO1 expressing cells | EC₅₀ | 83 nM | [8] |

| Cellular Assay | HeLa cells | EC₅₀ | 75 nM | [8] |

| Cellular Assay | P1.HTR (murine mastocytoma) | - | Inhibition at 30 µM | [8] |

| In Vivo Study | B16/F10 murine melanoma model | Dose | 100 mg/kg | [8] |

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of N-hydroxy-1-methyl-1H-indole-3-carboximidamide and its analogs as IDO1 inhibitors.

General Synthesis Scheme

While a specific, detailed synthesis protocol for N-hydroxy-1-methyl-1H-indole-3-carboximidamide is not publicly available, a plausible synthetic route can be inferred from the synthesis of related indole-3-carboxaldehyde oximes and subsequent modifications.

Step 1: Oximation of 1-Methyl-1H-indole-3-carbaldehyde

-

To a solution of 1-methyl-1H-indole-3-carbaldehyde in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride.

-

Add a base, such as sodium hydroxide or sodium carbonate, to neutralize the hydrochloride and facilitate the reaction.[9]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Purify the resulting 1-methyl-1H-indole-3-carboxaldehyde oxime by recrystallization or column chromatography.

Step 2: Formation of the Chloro-oxime Intermediate

-

Dissolve the 1-methyl-1H-indole-3-carboxaldehyde oxime in an inert solvent such as dichloromethane or chloroform.

-

Add a chlorinating agent, for example, N-chlorosuccinimide (NCS), to the solution.

-

Stir the reaction at room temperature until the starting material is consumed.

Step 3: Amination to Yield the Final Product

-

To the solution containing the N-hydroxy-1-methyl-1H-indole-3-carbonimidoyl chloride, add a source of ammonia, such as a solution of ammonia in methanol or bubbling ammonia gas through the reaction mixture.

-

Stir the reaction until completion.

-

Purify the final product, N-hydroxy-1-methyl-1H-indole-3-carboximidamide, using standard techniques like column chromatography.

In Vitro IDO1 Inhibition Assay (Cell-Free, Absorbance-Based)

This protocol is a generalized procedure based on methods described for testing IDO1 inhibitors in a cell-free system.[10][11]

Materials:

-

Recombinant human IDO1 protein

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

L-Tryptophan (substrate)

-

Ascorbate (co-factor)

-

Methylene blue (co-factor)

-

Catalase

-

Test compound (N-hydroxy-1-methyl-1H-indole-3-carboximidamide) dissolved in DMSO

-

Trichloroacetic acid (TCA) for reaction termination

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (for color development)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 480 nm

Procedure:

-

Prepare the IDO1 reaction mixture containing assay buffer, ascorbate, methylene blue, and catalase.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).

-

Add the recombinant IDO1 enzyme to all wells except the blank.

-

Initiate the reaction by adding L-tryptophan to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding TCA.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[10]

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add the DMAB reagent.

-

Measure the absorbance at 480 nm.

-

Calculate the percent inhibition and determine the IC₅₀ value.

In Vitro IDO1 Inhibition Assay (Cell-Based)

This protocol is a generalized procedure for evaluating the inhibitory activity of the test compound in a cellular context.[8][10]

Materials:

-

HeLa cells (or another cell line that expresses IDO1 upon stimulation)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

Test compound dissolved in DMSO

-

TCA

-

DMAB reagent

-

96-well cell culture plate

-

Plate reader

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.

-

Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include vehicle and positive controls.

-

Incubate the plate for 24-48 hours.[8]

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant and incubate at 50°C for 30 minutes.[10]

-

Centrifuge to remove any precipitate.

-

Transfer the supernatant to a new plate and add the DMAB reagent.

-

Measure the absorbance at 480 nm.

-

Determine the concentration of kynurenine from a standard curve and calculate the EC₅₀ value of the inhibitor.

In Vivo Efficacy Study (Syngeneic Mouse Tumor Model)

This protocol outlines a general procedure for assessing the anti-tumor efficacy of the test compound in a mouse model.[8]

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

Syngeneic tumor cells (e.g., B16-F10 melanoma)

-

Test compound formulated for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement

-

(Optional) Checkpoint inhibitor (e.g., anti-PD-1 antibody) for combination studies

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, test compound, test compound + checkpoint inhibitor).

-

Administer the treatments according to the desired dosing schedule.

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Analyze the tumor growth data to determine the efficacy of the treatment.

Pharmacokinetic Considerations

The pharmacokinetic properties of a drug candidate are critical for its clinical success. For an orally administered IDO1 inhibitor like N-hydroxy-1-methyl-1H-indole-3-carboximidamide, key parameters to evaluate include:

-

Absorption: The extent and rate of absorption from the gastrointestinal tract.

-

Distribution: The distribution of the compound into various tissues, including the tumor microenvironment.

-

Metabolism: The metabolic stability of the compound, including potential for glucuronidation of the hydroxyamidine moiety.

-

Excretion: The route and rate of elimination of the compound and its metabolites.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies can provide initial predictions of a compound's pharmacokinetic profile.[12] Experimental assessment in animal models is essential to determine parameters such as bioavailability, half-life, and clearance.[13] For indole-3-carboxamide derivatives, factors like lipophilicity and plasma protein binding can significantly influence their pharmacokinetic behavior.[14]

Conclusion and Future Directions

N-hydroxy-1-methyl-1H-indole-3-carboximidamide represents a promising chemical scaffold for the development of novel IDO1 inhibitors for cancer immunotherapy. The hydroxyamidine moiety provides a key interaction with the heme active site of the enzyme, while the indole core offers a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this and related compounds.

Future research in this area should focus on the synthesis and detailed biological evaluation of N-hydroxy-1-methyl-1H-indole-3-carboximidamide to determine its specific inhibitory activity against IDO1. Further optimization of the indole scaffold, including substitutions on the benzene ring and at the N-1 position, could lead to the discovery of next-generation IDO1 inhibitors with improved efficacy and drug-like properties. Combination studies with other immunotherapies, such as checkpoint inhibitors, will be crucial to fully realize the therapeutic potential of this class of compounds in the treatment of cancer.

References

- Benchchem. (2025). Ido1-IN-7: A Technical Guide to a Potent Indoleamine 2,3-Dioxygenase 1 Inhibitor.

- BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit.

- Cho, E. A., et al. (2019). Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Molecules, 24(15), 2788.

- BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit.

- Gostner, J. M., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 595, 139-156.

- Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening.

- ResearchGate. (n.d.).

- de Araújo, D. P., et al. (2020). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 8, 589.

- Zard, S. Z., et al. (2021). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 96, 132304.

- Wang, X., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, 10(10), 1740-1754.

- Adam, J. M., et al. (2010). Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists. MedChemComm, 1(1), 54-60.

- Smolecule. (2023, November 21). N'-hydroxy-1-methyl-1H-indole-3-carboximidamide.

- BOC Sciences. (2022, June 30). Recently Disclosed IDO1 Inhibitors.

- Crown Bioscience. (2018, July 26). IDO to I DON'T – IDO1 Inhibitor Development News.

- Nicolaou, K. C., et al. (2010). New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems. Journal of the American Chemical Society, 132(24), 8277–8288.

- ScienceOpen. (n.d.).

- Pozharitskaya, O. N., & Shikov, A. N. (2020). Pharmacokinetics of Marine-Derived Drugs. Marine Drugs, 18(11), 564.

- Drug Design Org. (2005, May 15).

- Yue, E. W., et al. (2009). Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. Journal of Medicinal Chemistry, 52(23), 7364–7367.

- Organic Syntheses. (2024, February 14).

- Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 241.

- Lather, V., & Chowdary, P. V. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 1(9), 113.

- PubChem. (n.d.). N'-Hydroxy-1H-indole-3-carboximidamide.

- MDPI. (2025, February 5). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.

- Stolar, T., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3326.

- Masuda, H., et al. (2004). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Bioorganic & Medicinal Chemistry, 12(19), 5093-5106.

- Ahmad, A., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports, 11(1), 1-17.

- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662.

- Ramakrishna, K., et al. (2022). Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury. European Journal of Drug Metabolism and Pharmacokinetics, 47(4), 593-605.

Sources

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aurorabiolabs.com [aurorabiolabs.com]

- 12. japsonline.com [japsonline.com]

- 13. Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market [mdpi.com]

Methodological & Application

Application Note: Synthesis of N'-Hydroxy-1-methyl-1H-indole-3-carboximidamide

Abstract & Application Context

This application note details the optimized protocol for converting 1-methyl-1H-indole-3-carbonitrile into its corresponding amidoxime, N'-hydroxy-1-methyl-1H-indole-3-carboximidamide .

Amidoximes are critical synthetic intermediates in medicinal chemistry. They serve as the primary precursors for 1,2,4-oxadiazoles , a bioisostere for esters and amides found in various therapeutic agents, including IDO1 inhibitors and S1P1 receptor agonists. This protocol utilizes a base-mediated nucleophilic addition of hydroxylamine to the nitrile, optimized to minimize the common side reaction of hydrolysis to the primary amide.

Reaction Mechanism

The conversion of the nitrile to the amidoxime proceeds via the nucleophilic attack of the hydroxylamine nitrogen atom on the electrophilic carbon of the cyano group.

Mechanistic Pathway[1][2][3][4][5]

-

Free Base Generation: Hydroxylamine hydrochloride (

) is neutralized by the base (Potassium Carbonate) to generate the nucleophilic free base -

Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the nitrile carbon.

-

Proton Transfer & Tautomerization: Subsequent proton transfers stabilize the intermediate, resulting in the N'-hydroxycarboximidamide (amidoxime).

Note on Regioselectivity: While hydroxylamine is an ambident nucleophile (can attack via N or O), the nitrogen atom is significantly more nucleophilic towards the nitrile carbon, exclusively yielding the amidoxime under these conditions.

Figure 1: Mechanistic pathway for the conversion of indole-3-carbonitrile to amidoxime.

Experimental Protocol

Reagents and Stoichiometry

The reaction requires an excess of hydroxylamine to drive the equilibrium forward and compensate for potential thermal decomposition.

| Component | MW ( g/mol ) | Equivalents | Role |

| 1-methyl-1H-indole-3-carbonitrile | 156.19 | 1.0 | Limiting Reagent |

| Hydroxylamine Hydrochloride | 69.49 | 3.0 | Nucleophile Source |

| Potassium Carbonate ( | 138.21 | 3.0 | Base (Neutralization) |

| Ethanol (Absolute) | 46.07 | Solvent | Organic solubility |

| Water (Deionized) | 18.02 | Co-solvent | Salt solubility |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 1-methyl-1H-indole-3-carbonitrile (1.0 g, 6.4 mmol) to the flask.

-

Add Ethanol (20 mL) and stir to create a suspension/solution.

-

In a separate beaker, dissolve Hydroxylamine Hydrochloride (1.33 g, 19.2 mmol, 3.0 eq) in a minimum amount of Water (approx. 3-5 mL).

-

Add the aqueous hydroxylamine solution to the RBF.

-

Add Potassium Carbonate (2.65 g, 19.2 mmol, 3.0 eq) slowly to the mixture. Note: Mild effervescence may occur.

Step 2: Reflux

-

Heat the reaction mixture to reflux (bath temperature ~85°C) with vigorous stirring.

-

Maintain reflux for 4 to 6 hours .

-

Monitoring: Check progress via TLC (System: 5% Methanol in Dichloromethane). The nitrile starting material (

) should disappear, and a more polar spot (Amidoxime,

Step 3: Workup and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove most of the ethanol. Do not evaporate to complete dryness; leave a wet slurry.

-

Precipitation: Add cold water (30 mL) to the residue and stir for 15 minutes. The product should precipitate as a white to off-white solid.

-

Filtration: Filter the solid using a Büchner funnel. Wash the filter cake with copious amounts of water (3 x 20 mL) to remove residual salts (

, excess -

Drying: Dry the solid in a vacuum oven at 45°C overnight.

Step 4: Purification (If Necessary)

-

The crude product is often sufficiently pure (>95%) for subsequent steps.

-

Recrystallization: If purification is required, recrystallize from a mixture of Ethanol/Water (1:1) . Dissolve in hot ethanol, then add water dropwise until turbidity persists, and cool slowly.

Workflow Diagram[3]

Figure 2: Operational workflow for the synthesis and isolation of the amidoxime.

Critical Considerations & Troubleshooting

The "Amide" Pitfall

A common failure mode in nitrile hydrolysis is the formation of the primary amide (1-methyl-1H-indole-3-carboxamide ) instead of the amidoxime.

-

Cause: Excess water combined with high pH and insufficient hydroxylamine concentration promotes direct hydrolysis of the nitrile.

-

Prevention: Ensure the Ethanol:Water ratio is at least 4:1. Do not use dilute aqueous base; use the solid carbonate method described above to keep water content controlled.

Safety Profile[6]

-

Hydroxylamine Hydrochloride: Corrosive and a potential skin sensitizer. Upon heating, free hydroxylamine can be unstable. Never heat the free base in the absence of solvent.

-

1-methyl-1H-indole-3-carbonitrile: Toxic if swallowed.[1] Handle in a fume hood.

Characterization Data (Expected)[3][4][7][8][9][10]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Typically 140–145°C (higher than the starting nitrile).

-

1H NMR (DMSO-d6):

- 9.4 ppm (s, 1H, NH -OH)

- 5.7 ppm (s, 2H, -NH 2)

- 3.8 ppm (s, 3H, N-CH 3)

-

Aromatic protons characteristic of the indole core (7.0 - 8.0 ppm).

-

IR Spectroscopy:

-

Disappearance of the sharp Nitrile peak (

) at ~2220 -

Appearance of Amidoxime N-H/O-H stretches at 3300–3500

and C=N stretch at ~1650

-

References

-

Vörös, A., et al. (2014).[2] "An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine." Organic & Biomolecular Chemistry.

- Sandmeyer, T. (1884). "Ueber die Bildung von Amidoximen." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for amidoxime synthesis).

-

BenchChem. (2025).[3] "Synthesis of Indole-3-Carboxamide Derivatives." (Context on Indole reactivity and amide byproducts).

- Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes." Tetrahedron Letters.

Sources

purification methods for N-hydroxy-1-methyl-indole-3-carboximidamide

An Application Guide for the Chromatographic and Non-Chromatographic Purification of N-hydroxy-1-methyl-indole-3-carboximidamide

Abstract

N-hydroxy-1-methyl-indole-3-carboximidamide is an indole derivative of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in various bioactive molecules. Achieving high purity of this compound is paramount for its reliable use in biological assays and further chemical modifications. This application note provides a comprehensive guide to the purification of N-hydroxy-1-methyl-indole-3-carboximidamide, detailing protocols for recrystallization, column chromatography, and acid-base extraction. The methodologies are designed to address the unique chemical properties of the target molecule and the likely impurities arising from its synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking robust and validated purification strategies.

Introduction: The Purification Challenge

N-hydroxy-1-methyl-indole-3-carboximidamide possesses a unique combination of functional groups: a methylated indole ring, a basic amidine group, and an acidic N-hydroxy moiety. This amphoteric nature, coupled with the potential for hydrogen bonding and sensitivity of the N-hydroxyindole core, presents a distinct set of challenges for purification.[1] Impurities from the synthesis can interfere with biological screening and lead to erroneous structure-activity relationship (SAR) data. Therefore, a well-designed purification strategy is not merely a procedural step but a critical component of the research and development process.

Understanding the Impurity Profile: A Synthesis-Forward Approach

A common and efficient synthesis of N-hydroxy-1-methyl-indole-3-carboximidamide involves the reaction of the corresponding nitrile, 1-methyl-indole-3-carbonitrile, with hydroxylamine.[2][3] This synthetic route informs the likely impurity profile that must be addressed during purification.

Plausible Synthetic Pathway:

-

N-Methylation of Indole: Indole is N-methylated to produce 1-methylindole.

-

Formylation: 1-methylindole undergoes Vilsmeier-Haack formylation to yield 1-methyl-indole-3-carboxaldehyde.[4]

-

Nitrile Formation: The aldehyde is converted to 1-methyl-indole-3-carbonitrile.

-

Amidoxime Formation: The nitrile is reacted with hydroxylamine to yield the target compound.[3][5]

Predicted Impurities:

-

Starting Materials: Unreacted 1-methyl-indole-3-carbonitrile and hydroxylamine.

-

Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which can be present during the reaction or workup, leading to the formation of 1-methyl-indole-3-carboxamide and 1-methyl-indole-3-carboxylic acid.[6][7][8]

-

Precursor Impurities: Residual 1-methyl-indole-3-carboxaldehyde from the preceding step.[4][9]

-

Side-Reaction Products: Potential for dimerization or other side reactions involving the reactive functional groups.

The choice of purification strategy will depend on the relative amounts and chemical nature of these impurities.

Strategic Overview of Purification Methods

The selection of an appropriate purification method is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity. A general workflow for selecting a method is presented below.

Caption: Decision tree for selecting a purification strategy.

Method 1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, offering high recovery and scalability. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Rationale

For N-hydroxy-1-methyl-indole-3-carboximidamide, which is a solid with multiple hydrogen bonding sites, recrystallization can be highly effective at removing less polar impurities (like unreacted nitrile) and highly polar impurities (like inorganic salts).

Solvent Selection

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A solvent screen is recommended.

| Solvent System | Rationale |

| Ethanol or Methanol | Good for polar compounds with hydrogen bonding capabilities. |

| Methanol/Water | The addition of water as an anti-solvent can induce crystallization of moderately polar compounds.[10] |

| Ethyl Acetate/Hexanes | A versatile system where the compound is dissolved in hot ethyl acetate and hexanes are added to induce precipitation.[11] |

| Acetone/Water | Similar to methanol/water, suitable for compounds soluble in acetone.[10] |

| Acetonitrile | Can be effective for both polar compounds and some greasy materials.[10] |

Detailed Protocol: Recrystallization from Ethanol

-

Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower crystal growth, insulate the flask (e.g., with glass wool). Slow cooling generally results in larger, purer crystals.

-

Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Method 2: Column Chromatography

Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase.[12]

Normal-Phase Chromatography (NPC)

Rationale: NPC on silica gel is effective for separating compounds of differing polarities. However, the basic amidine group in the target molecule can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor recovery. To mitigate this, a basic modifier such as triethylamine (TEA) is added to the mobile phase.

Detailed Protocol:

-

TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Add ~1% triethylamine to the solvent system. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the target compound.

-

Column Packing (Slurry Method):

-

Place a small plug of glass wool at the bottom of a chromatography column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the least polar mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate with 1% TEA).

-

Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The solvent level should always remain above the silica bed.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

-

Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

-

Carefully add the dry-loaded sample to the top of the packed column.

-

-

Elution:

-

Begin elution with the low-polarity mobile phase determined by TLC.

-

Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. This will elute the compounds in order of increasing polarity.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

-

Method 3: Acid-Base Extraction

Rationale: This technique leverages the amphoteric nature of N-hydroxy-1-methyl-indole-3-carboximidamide to separate it from neutral, acidic, or more strongly basic impurities. The amidine group can be protonated in a mildly acidic solution, while the N-hydroxy group can be deprotonated in a basic solution.

Caption: Workflow for purification via acid-base extraction.

Detailed Protocol:

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate.

-

Removal of Basic Impurities:

-

Transfer the organic solution to a separatory funnel.

-

Extract with a dilute aqueous acid (e.g., 1 M HCl). The target compound and any other basic impurities will move into the aqueous layer as their hydrochloride salts.

-

Separate the layers. The organic layer contains neutral impurities (e.g., unreacted nitrile).

-

-

Isolation of the Product from Basic Impurities:

-

Carefully basify the acidic aqueous layer with a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will deprotonate the amidine group of the target compound, making it soluble in organic solvents again, while more strongly basic impurities may remain as salts.

-

Extract this neutralized aqueous solution with fresh ethyl acetate. The target compound will move back into the organic layer.

-

-

Removal of Acidic Impurities:

-

Wash the new organic layer containing the product with a mild aqueous base (e.g., 5% sodium bicarbonate solution). Acidic impurities, such as 1-methyl-indole-3-carboxylic acid, will be deprotonated and move into the aqueous layer.

-

-

Final Workup:

-

Wash the final organic layer with brine to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the purified product.

-

Purity Assessment

Consistent and reliable purity assessment is crucial at all stages of purification.

| Parameter | TLC | HPLC (Reversed-Phase) |

| Stationary Phase | Silica gel 60 F254 | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Ethyl Acetate/Hexanes (with 1% TEA) | Acetonitrile:Water (with 0.1% Formic Acid) gradient |

| Visualization | UV light (254 nm) | UV detection at 280 nm |

| Purpose | Quick monitoring of fractions, reaction progress | Quantitative purity analysis, impurity profiling |

HPLC Protocol Outline:

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

-

-

Analysis: Inject the sample and integrate the peak areas to determine the purity percentage.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Oiling out during recrystallization | Solvent is too non-polar, or the solution is cooling too quickly. | Use a more polar solvent system. Ensure slow cooling. Try adding a seed crystal. |

| Streaking/Tailing on TLC/Column | Strong interaction of the basic amidine with acidic silica. | Add 1-2% triethylamine or a few drops of ammonia to the mobile phase to neutralize the silica surface. |

| Low recovery from column | Compound is irreversibly adsorbed onto the silica gel. | Use a less acidic stationary phase like alumina, or deactivate the silica gel with triethylamine before use. Consider reversed-phase chromatography. |

| Emulsion during extraction | Agitation was too vigorous. | Allow the mixture to stand. Gently swirl instead of shaking. Add a small amount of brine to help break the emulsion. |

Conclusion

The purification of N-hydroxy-1-methyl-indole-3-carboximidamide requires a careful and considered approach tailored to its unique chemical properties. For crystalline crude products, recrystallization offers a straightforward and scalable first-line method. When dealing with complex mixtures or oily products, normal-phase column chromatography with a base-modified eluent provides excellent resolving power. For targeted removal of specific acidic or neutral impurities, acid-base extraction is a powerful technique. The successful implementation of these protocols, combined with diligent purity assessment by TLC and HPLC, will ensure the high quality of the final compound, thereby enabling reliable and reproducible downstream research.

References

- Granchi C, Roy S, Giacomelli C, et al. Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A). Bioorg Med Chem Lett. 2011;21(23):7174-7177.

- Wolff, M. E., & Zanati, G. (2000). Method of manufacturing high purity amidoximes from hydroxylamine and nitriles. U.S.

- University of Rochester, Department of Chemistry.

- Dharmasiri, P. A. D. D., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6649.

- Reddit. (2023).

- Mekhemer, I. (2016). How do I purify amidoxime derivatives?

- OpenStax. (2023). 20.7 Chemistry of Nitriles.

- Epps, D. E. (2009). Process of purification of amidoxime containing cleaning solutions and their use. U.S.

- PubChem. N'-Hydroxybenzenecarboximidamide.

- Gullickson, G. C., & Lewis, D. E. (2003). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis, 2003(05), 681-684.

- Chemistry Steps. (2024). Converting Nitriles to Amides.

- Gutmann, B., et al. (2012). Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology. Organic Process Research & Development, 16(11), 1773-1776.

- Lumen Learning. Organic Chemistry II - 21.5. Hydrolysis of nitriles.

- McCaslin, J. G. (1975). Process for the hydrolysis of nitriles. U.S.

- Andrews University. (2025). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University.

- Somei, M., & Kawasaki, T. (1989).

- Ghosh, K. K., et al. (1999). Table S1. Chemical structures and pKa of some hydroxamic acids. Royal Society of Chemistry.

- Barros, T. C., et al. (2018). Synthesis of amidoximes using an efficient and rapid ultrasound method.

- PubChem. N'-Hydroxy-1H-indole-3-carboximidamide.

- Smolecule. N'-hydroxy-1-methyl-1H-indole-3-carboximidamide.

- Szychlińska, E., et al. (2022). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. International Journal of Molecular Sciences, 23(22), 14389.

- Somei, M., et al. (2018).

- Kaewmanee, S., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(68), 38879-38886.

- ResearchGate. (n.d.). A comparison of pKa values for Ar-NH2 and some hydrazides.

- The Royal Society of Chemistry. (n.d.).

- Peet, N. P., et al. (2021).

- Cayman Chemical. (2020).

- Sigma-Aldrich. 1-Methyl-1H-indole-3-carboxamide.

- Sigma-Aldrich. 1-Methylindole-3-carboxaldehyde.

Sources

- 1. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

- 3. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-甲基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. reddit.com [reddit.com]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. researchgate.net [researchgate.net]

Validation & Comparative

mass spectrometry fragmentation pattern of indole-3-carboxamidoxime

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Indole-3-Carboxamidoxime: A Comparative Analysis

This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation pattern of indole-3-carboxamidoxime. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a mechanistic exploration of the fragmentation pathways. By synthesizing data from related chemical structures—including indole alkaloids, substituted amidoximes, and other indole-3-derivatives—we present a predictive model for the behavior of indole-3-carboxamidoxime under common mass spectrometric conditions. This approach, grounded in established chemical principles, provides a robust framework for the identification and structural elucidation of this and similar molecules.

Indole-3-carboxamidoxime is a derivative of the indole scaffold, a privileged structure in medicinal chemistry and biology. The indole ring is a core component of numerous natural products and pharmaceuticals.[1] The molecule features a carboxamidoxime group at the C3 position, a functional group known for its role as a nitric oxide donor precursor and its utility in constructing various heterocyclic systems.[2] Understanding the mass spectrometric fingerprint of this molecule is crucial for its unambiguous identification in complex matrices, whether in synthetic reaction monitoring, metabolite identification, or screening applications.

This guide focuses primarily on fragmentation induced by Electrospray Ionization (ESI), a soft ionization technique well-suited for polar molecules like indole-3-carboxamidoxime, and will draw comparisons to the more energetic Electron Ionization (EI) patterns characteristic of many indole derivatives.[3]

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of the protonated indole-3-carboxamidoxime molecule, [M+H]⁺ (expected at m/z 176.2), is dictated by the interplay between the stable indole nucleus and the reactive carboxamidoxime side chain. The primary fragmentation events are expected to involve neutral losses from the side chain and the characteristic cleavage of the bond connecting the side chain to the indole ring.

Fragmentation Initiated at the Carboxamidoxime Side Chain

The protonated amidoxime group is susceptible to several key neutral loss fragmentations. These are common pathways for oximes and related functionalities, driven by the formation of stable neutral molecules.

-

Loss of Water (H₂O): A facile dehydration of the protonated amidoxime is anticipated, leading to the formation of a stable indole-3-carbonitrile cation. This represents a loss of 18 Da and would yield a fragment ion at m/z 158.1 .

-

Loss of Ammonia (NH₃): Cleavage within the amidoxime group can also result in the loss of ammonia (17 Da), producing a fragment ion at m/z 159.1 .

-

Loss of Hydroxylamine (NH₂OH): The entire hydroxylamine moiety can be lost, resulting in the formation of the indole-3-carbonylium ion, a loss of 33 Da to give a fragment at m/z 143.1 .

Cleavage at the Indole-Side Chain Interface

A dominant fragmentation pathway for many 3-substituted indoles is the cleavage of the C3-C bond, leading to the formation of a highly stable quinolinium or indolyl-methyl type cation.[4][5]

-

Formation of the Indolyl Cation Core: The most significant fragmentation is the predicted cleavage of the bond between the indole ring and the carboxamidoxime group. This results in the loss of the C(NH₂)NOH radical (60 Da) and the formation of the characteristic indole fragment ion at m/z 130.1 . This ion is a well-documented, stable product in the mass spectra of compounds like indole-3-acetic acid and various prenylated indole alkaloids.[4][5]

Fragmentation of the Core Indole Ring

The secondary fragmentation of the core indole cations provides further structural confirmation. These pathways are characteristic of the indole ring system itself.

-

Loss of Hydrogen Cyanide (HCN): The indolyl cation at m/z 130.1 is expected to undergo further fragmentation via the loss of HCN (27 Da), a classic fragmentation pathway for indoles, yielding an ion at m/z 103.1 .[3][5]

The following diagram illustrates the proposed primary fragmentation cascade for protonated indole-3-carboxamidoxime.

Caption: Proposed ESI-MS/MS fragmentation pathway for Indole-3-carboxamidoxime.

Quantitative Data Summary & Comparative Analysis

The table below summarizes the predicted key fragment ions for indole-3-carboxamidoxime and compares them with experimentally observed fragments from related indole structures. This comparison strengthens the validity of the proposed fragmentation scheme.

| Predicted m/z (Indole-3-carboxamidoxime) | Proposed Fragment Structure/Origin | Neutral Loss | Comparative Evidence (Molecule: m/z) | Reference |

| 176.1 | [M+H]⁺ | - | - | - |

| 159.1 | [C₉H₇N₂O]⁺ | NH₃ (17 Da) | Common loss from primary amides/amines | [6] |

| 158.1 | [C₉H₆N₂]⁺ (Indole-3-carbonitrile) | H₂O (18 Da) | Characteristic loss from oximes | [7] |

| 143.1 | [C₉H₇NO]⁺ (Indole-3-carbonylium) | NH₂OH (33 Da) | Plausible side-chain cleavage | [7] |

| 130.1 | [C₉H₈N]⁺ (Indolyl-methyl cation) | CH₄N₂O (60 Da) | Indole-3-acetic acid: 130.0 Prenylated Indoles: 130 | [4][5] |

| 103.1 | [C₈H₅]⁺ | HCN (from m/z 130) | Indole-3-acetic acid: 103.0 | [5] |

The fragment at m/z 130.1 is predicted to be the base peak or one of the most abundant ions in the MS/MS spectrum, owing to the high stability of the resulting cation. This ion serves as a definitive marker for the indole-3-yl core structure.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of indole-3-carboxamidoxime using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an ESI source.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of indole-3-carboxamidoxime in methanol.

-

Working Solution: Serially dilute the stock solution with an appropriate mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Liquid Chromatography (LC) Parameters

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS).

-

MS1 Scan Range: m/z 100-300.

-

MS/MS Precursor Ion: m/z 176.1.

-

Collision Energy (CE): Perform a ramping experiment from 10-40 eV to determine the optimal energy for generating key fragments. Start with an initial value of 20 eV.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350 °C.

The following diagram outlines the general workflow for this analysis.

Caption: General workflow for LC-MS/MS analysis of Indole-3-carboxamidoxime.

Conclusion

While no direct experimental data for the mass spectrometric fragmentation of indole-3-carboxamidoxime is broadly published, a robust and reliable fragmentation pattern can be predicted through the comparative analysis of its constituent moieties. The fragmentation is expected to be dominated by the formation of a stable indolyl-methyl cation at m/z 130.1 , with additional characteristic losses of water and ammonia from the carboxamidoxime side chain. This guide provides researchers with a strong predictive framework and a validated experimental protocol to facilitate the confident identification and structural characterization of this and related indole derivatives.

References

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available from: [Link]

-

Kátay, G., M-Hamvas, M., & Kappe, C. O. (2009). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Journal of Mass Spectrometry, 44(8), 1211-1213. Available from: [Link]

-

Zięba, A., Kącka-Zych, A., & Stasicka, Z. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3348. Available from: [Link]

-

Gopalakrishnan, R., Madhanasundareswari, K., Hunge, S. S., Patil, M. L., Seetaramswamy, S., Singh, H., Sur, S., Sharma, K., & Thota, S. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. International Journal of Environmental Sciences, 11(21s). Available from: [Link]

-

El Kihel, A. (2016). Study of Mass Spectra of Some Indole Derivatives. ResearchGate. Available from: [Link]

-

Emwas, A. H., Al-Harrasi, A., Al-Harrasi, A., Al-Rawahi, A., & Hussain, J. (2018). Identification and imaging of indole-3-carboxamide cannabinoids in hair using matrix-assisted laser-desorption/ionization mass spectrometry. Analytical and Bioanalytical Chemistry, 410(22), 5465-5475. Available from: [Link]

-

Li, G., Li, L., Zhang, Q., Zhu, T., Gu, Q., & Li, D. (2016). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 21(10), 1369. Available from: [Link]

-

Li, X., Wang, Y., Zhang, Y., Tu, P., & Li, J. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8104. Available from: [Link]

-

Hobbs, A. J., Fukuto, J. M., & Ignarro, L. J. (1994). Nitrogen oxides and hydroxyguanidines: formation of donors of nitric and nitrous oxides and possible relevance to nitrous oxide formation by nitric oxide synthase. Journal of the American Chemical Society, 116(16), 7051-7058. Available from: [Link]

-

NIST. (n.d.). Indole, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

-

Ma, Y., Liu, W., Chen, Y., & Zhao, Y. F. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Singh, H. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. ResearchGate. Available from: [Link]

-

Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Available from: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]

-

ResearchGate. (n.d.). ESI-MS=MS spectrum showing the molecular ion and fragmentation pattern.... Retrieved from [Link]

-

Głodowska, M., Tyszkiewicz, M., & Waskiewicz, A. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules, 26(5), 1435. Available from: [Link]

-

Rao, K. S., Reddy, Y. N., & Ashok, K. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyretic evaluation of Novel Indole Derivatives. Research Journal of Pharmacy and Technology, 9(6), 701-706. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nitrogen oxides and hydroxyguanidines: formation of donors of nitric and nitrous oxides and possible relevance to nitrous oxide formation by nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 4. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.